trans-2-Pentenal
Overview
Description
trans-2-Pentenal, also known as pent-2-enal, is an organic compound with the molecular formula C5H8O. It is a colorless liquid with a strong odor reminiscent of prenyl aldehyde. This compound is an α,β-unsaturated aldehyde, which means it contains a double bond between the alpha and beta carbon atoms adjacent to the aldehyde group. This compound is found naturally in various essential oils and is used in the flavor and fragrance industry due to its distinctive aroma.
Preparation Methods
trans-2-Pentenal can be synthesized through several methods:
Aldol Condensation: One common method involves the aldol condensation of acetaldehyde and propanal.
Catalytic Reactions: Another method involves the catalytic reactions of homo- and cross-condensation of ethanal and propanal.
Industrial Production: Industrially, 2-pentenal can be produced by treating β-phenoxyacrolein with secondary amines, Grignard reagents, and methylene compounds.
Chemical Reactions Analysis
trans-2-Pentenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids. For example, oxidation with potassium permanganate can yield pentanoic acid.
Reduction: Reduction of 2-pentenal can produce pentanol. This reaction typically uses hydrogen gas in the presence of a metal catalyst such as palladium.
Addition Reactions: The compound can undergo addition reactions with nucleophiles due to the presence of the α,β-unsaturated aldehyde group. For instance, it can react with Grignard reagents to form secondary alcohols.
Ozonolysis: this compound can undergo ozonolysis to form smaller aldehydes and ketones.
Scientific Research Applications
trans-2-Pentenal has several applications in scientific research:
Atmospheric Chemistry: It is studied for its role in atmospheric chemistry, particularly in the formation of secondary organic aerosols through ozonolysis.
Biological Studies: Research has shown that 2-pentenal can inhibit the growth of carcinoma cells, making it a potential candidate for antitumor agents.
Flavor and Fragrance Industry: Due to its strong odor, 2-pentenal is used as a flavoring agent in food and beverages and as a fragrance in perfumes and cosmetics.
Mechanism of Action
The mechanism of action of 2-pentenal involves its interaction with various molecular targets:
Aldehyde Group Reactivity: The aldehyde group in 2-pentenal can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects.
Oxidative Stress: It can induce oxidative stress in cells by generating reactive oxygen species, which can damage cellular components and inhibit cell growth.
Enzyme Inhibition: trans-2-Pentenal can inhibit specific enzymes involved in cellular metabolism, contributing to its antitumor properties.
Comparison with Similar Compounds
trans-2-Pentenal can be compared with other similar compounds such as:
2-Butenal:
2-Methyl-2-pentenal: This compound has a similar structure but with a methyl group attached to the second carbon atom, which affects its reactivity and physical properties.
2-Hexenal: This compound has a longer carbon chain and is also used in the flavor and fragrance industry.
This compound is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
(E)-pent-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-2-3-4-5-6/h3-5H,2H2,1H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCCTIQRPGSLPT-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858788 | |
Record name | (E)-2-Pentenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid with a pungent odor; mp = 16 deg C; [MSDSonline], Colourless to light yellow liquid; Pungent green, fruity aroma | |
Record name | 2-Pentenal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8530 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 2-Pentenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1363/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in PG, in most fixed oils, Soluble (in ethanol) | |
Record name | 2-Pentenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1363/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.850-0.856 (21°) | |
Record name | 2-Pentenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1363/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1576-87-0, 764-39-6, 31424-04-1 | |
Record name | (E)-2-Pentenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1576-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Pentenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-2-Pentenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031424041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pentenal | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (E)-2-Pentenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pent-2-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.018 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (E)-pent-2-en-1-al | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.923 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PENTENAL, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A4R3CQA2T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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